N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl (alanine-derived) group and an isopropyl-acetamide moiety.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)15(10(4)16)11-5-6-14(7-11)12(17)9(3)13/h8-9,11H,5-7,13H2,1-4H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAAQIFDRMDCT-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino-Propionyl Group: This step usually involves the use of amino acids or their derivatives, which are coupled to the pyrrolidinyl ring under specific conditions.
N-Isopropylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocyclic ring size (pyrrolidine vs. piperidine), substituent positioning, and functional group variations. Below is a detailed analysis of key analogs, supported by evidence:
Core Heterocyclic Ring Modifications
- N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401664-93-4): Difference: Replaces the 5-membered pyrrolidine ring with a 6-membered piperidine. Impact: Increased ring size may alter conformational flexibility and binding affinity to targets. Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines but may reduce selectivity due to bulkiness .
- N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide (CAS: 1354026-99-5): Difference: Substitutes the 3-yl position with a 2-yl pyrrolidine and replaces isopropyl with a methyl group. Impact: The 2-yl substitution may sterically hinder interactions with flat binding pockets, while the smaller methyl group could reduce lipophilicity . Synonyms: Four suppliers list this compound, indicating broader accessibility despite structural simplicity .
Substituent Variations
- N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide (CAS: 1354027-12-5): Difference: Incorporates a piperidin-3-ylmethyl group instead of pyrrolidin-3-yl. Molecular weight = 269.39 g/mol .
- N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide: Difference: Replaces isopropyl with cyclopropyl. Impact: Cyclopropyl’s rigid, planar structure may enhance metabolic stability and target engagement in hydrophobic regions .
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Stereochemical Sensitivity : The (S,S) configuration in the target compound is critical for maintaining hydrogen-bonding networks, as mirrored in analogs like CAS 1354026-99-5 .
- Discontinuation Trends : Piperidine-containing analogs (e.g., CAS 1401664-93-4, 1354027-12-5) are consistently discontinued, implying challenges in synthesis, stability, or efficacy .
- Supplier Landscape : Pyrrolidine-based derivatives with smaller substituents (e.g., methyl) remain available, highlighting a preference for compact, metabolically resilient scaffolds .
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological evaluations based on diverse research findings.
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
- CAS Number : 1354029-59-6
Synthesis
The synthesis of this compound involves the coupling of chiral amino acids with pyrrolidine derivatives. Various methodologies have been employed, including solution-phase synthesis that minimizes epimerization through rapid coupling rates. The resulting compounds are often screened for biological activity against various cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro testing against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB 231 has shown promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis, which was confirmed through morphological assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| MDA-MB 231 | 8.2 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. The compound demonstrated an IC50 value lower than that of traditional anti-inflammatory drugs like diclofenac.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| N-isopropyl-acetamide | 15 µM | 12 µM |
| Diclofenac | 20 µM | 18 µM |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation pathways. These studies suggest that the compound binds effectively to active sites, influencing its biological efficacy.
Case Studies
- Anticancer Efficacy : A study conducted by Bavadi et al. (2017) assessed the cytotoxicity of various pyrrole derivatives, including this compound, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity.
- Anti-inflammatory Mechanism : Research by Mohammed et al. (2014) highlighted the anti-inflammatory potential of similar compounds through inhibition assays against COX enzymes, emphasizing the relevance of structural features in determining activity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
